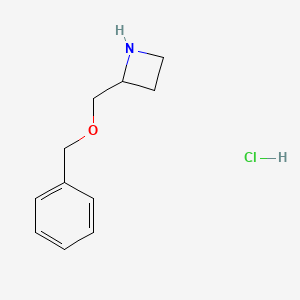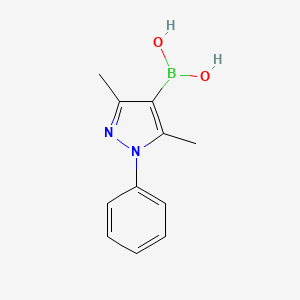![molecular formula C13H14N2O B11891720 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201784-82-8](/img/structure/B11891720.png)
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be catalyzed by various agents, including acids or bases, and often requires controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinases such as casein kinase 2 and glycogen synthase kinase-3beta, which play roles in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrobenzo[D]isoxazol-5-amine: Lacks the phenyl group, which may affect its biological activity.
3-Phenylisoxazole: Similar structure but lacks the tetrahydrobenzo ring, leading to different chemical properties.
Uniqueness
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the phenyl group and the tetrahydrobenzo ring enhances its potential as a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
1201784-82-8 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 |
InChI-Schlüssel |
VQVYZQACSBVNRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)



![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)




